molecular formula C11H19NO4 B2804953 1-[2-(Tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid CAS No. 1780876-37-0

1-[2-(Tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid

Cat. No.: B2804953
CAS No.: 1780876-37-0
M. Wt: 229.276
InChI Key: GVVWZEQQBDJLRF-UHFFFAOYSA-N
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Description

Historical Development of Cyclopropane Chemistry in Peptide Science

The exploration of cyclopropane-modified amino acids began in the mid-20th century, driven by the need to stabilize peptide conformations for biological applications. Early work focused on natural cyclopropane-containing compounds like 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor to ethylene in plants. Synthetic efforts gained momentum in the 2000s with methods such as the diastereoselective cyclopropanation of dehydroamino acids using in situ-generated diazo compounds. This technique allowed the synthesis of both (E)- and (Z)-configured cyclopropane amino acids, exemplified by the anti-Parkinson agent (E)-2,3-methano-m-tyrosine.

By 2006, trisubstituted cyclopropanes emerged as novel peptidomimetics, with researchers demonstrating their ability to preorganize peptide backbones into bioactive conformations. The 2010s saw advancements in cyclopropane tethering strategies, where cyclopropane rings were used to enforce specific peptide conformations, enhancing cell permeability and target binding. Recent initiatives, such as the FLUORAAC project (2023–2027), aim to expand this chemistry further by incorporating fluorinated cyclopropane amino acids using rhodium catalysis and computational modeling.

Fundamental Structural Classification of Cyclopropane-Amino Acid Conjugates

Cyclopropane-amino acid derivatives are classified by their substitution patterns and functional groups (Table 1).

Table 1: Structural Classification of Cyclopropane-Amino Acid Derivatives

Compound Class Key Features Example Source
Natural derivatives Unprotected amino group, cyclopropane core 1-Aminocyclopropane-1-carboxylic acid
Boc-protected analogs tert-Butoxycarbonyl group on side chain 1-[2-(tert-Boc-amino)ethyl]cyclopropane-1-carboxylic acid
Fluorinated derivatives CF3, CF2H, or CH2F substituents Fluorinated cyclopropane amino acids
Conformationally restricted Cyclopropane tethers for peptide macrocycles Cyclopropane-fused cyclic peptides

The target compound, 1-[2-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid, belongs to the Boc-protected class. Its structure comprises a cyclopropane ring fused to a carboxylic acid group and a Boc-protected aminoethyl side chain (C11H19NO4). The ethyl linker introduces flexibility, while the cyclopropane imposes torsional constraints, making it ideal for probing peptide conformation-activity relationships.

Significance of this compound in Contemporary Research

This compound addresses two key challenges in peptide engineering:

  • Synthetic Accessibility : The Boc group simplifies purification and prevents unwanted side reactions during solid-phase peptide synthesis.
  • Conformational Control : The cyclopropane ring restricts rotational freedom, favoring bioactive conformations. Studies on analogous systems show that cyclopropane-containing peptides exhibit up to 10-fold higher cell permeability than linear counterparts.

Its utility is underscored by commercial availability from specialty chemical suppliers, where it is marketed as a building block for peptidomimetic libraries. Researchers have incorporated similar cyclopropane derivatives into neurotensin and cathepsin D analogs to study protease resistance and receptor binding.

Theoretical Framework for Understanding Cyclopropane-Amino Acid Interactions

The interplay of electronic and steric effects in cyclopropane-amino acid systems is modeled through three theoretical lenses:

1. Strain Energy Analysis :
Cyclopropane’s 60° bond angles create ~27 kcal/mol of strain energy, which is partially offset by hyperconjugation between adjacent C–C bonds. Density functional theory (DFT) calculations reveal that this strain rigidifies the peptide backbone, reducing the entropic penalty of binding.

2. Conformational Landscapes :
Molecular dynamics simulations of cyclopropane-containing peptides demonstrate restricted φ/ψ angles (±15°) compared to flexible glycine analogs (±90°). This preorganization enhances target affinity by minimizing conformational sampling during binding.

3. Stereoelectronic Effects :
The cyclopropane ring’s unique orbital alignment influences electron distribution in adjacent functional groups. Infrared spectroscopy studies show that the carboxylic acid group in 1-[2-(tert-Boc-amino)ethyl]cyclopropanecarboxylic acid exhibits a 15 cm⁻¹ redshift in its C=O stretch compared to linear analogs, indicating enhanced resonance stabilization.

Table 2: Theoretical Models Applied to Cyclopropane-Amino Acid Systems

Model Application Key Insight Source
DFT Calculations Strain energy distribution Quantifies hyperconjugative stabilization
Molecular Dynamics Conformational sampling Predicts bioactive conformations
NMR Spectroscopy Dihedral angle measurement Validates restricted backbone mobility

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-6-11(4-5-11)8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVWZEQQBDJLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid typically involves the reaction of 1,1-cyclopropanedicarboxylic acid monoethyl ester with di-tert-butyl dicarbonate (Boc2O) and triethylamine in a suitable solvent like methylene chloride. The reaction is carried out at room temperature for several hours, followed by heating to reflux to complete the reaction . The product is then purified by extraction and recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.

    Coupling Reactions: The compound can participate in coupling reactions, such as amide bond formation with carboxylic acids or esters.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for deprotecting the Boc group.

    Reduction: Lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylic acid group to an alcohol.

    Coupling: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amide bond formation.

Major Products Formed

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Alcohol: Reduction of the carboxylic acid group yields the corresponding alcohol.

    Amides: Coupling with carboxylic acids or esters yields amides.

Scientific Research Applications

Structural Characteristics

The compound has a unique cyclopropane structure with a tert-butoxycarbonyl group, which enhances its stability and reactivity. The molecular formula is C11H19NO4C_{11}H_{19}NO_{4}, and it has a molecular weight of 229.28 g/mol. The presence of the cyclopropanecarboxylic acid moiety contributes to its potential applications in drug development and other chemical syntheses.

Research indicates that 1-[2-(Tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid and its derivatives may interact with various biological targets, suggesting potential applications in drug development. Preliminary studies have shown:

  • Enzyme Inhibition : Derivatives may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Potential interactions with receptors that could modulate physiological responses.

However, detailed pharmacological studies are still required to fully elucidate these interactions and their implications for therapeutic use .

Case Studies and Research Findings

Several studies have explored the applications of this compound in different contexts:

  • Anticancer Research : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Antimicrobial Activity : Investigations into the antimicrobial properties of certain derivatives have indicated effectiveness against various bacterial strains, highlighting their potential as new antibiotics.
  • Neuroprotective Effects : Emerging data suggest that some compounds derived from this compound may offer neuroprotective benefits, which could be relevant for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-[2-(Tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The cyclopropane ring can interact with biological targets, such as enzymes or receptors, through hydrophobic interactions and steric effects, modulating their activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Formula Melting Point (°C) Key Functional Groups Applications
1-[2-(Boc-amino)ethyl]cyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ 178 Boc-amine, cyclopropane, carboxylic acid Peptide synthesis, drug intermediates
(R)-2-(Boc-amino)-2-methylbutanoic acid 123254-58-0 C₁₀H₁₉NO₄ N/A Boc-amine, methyl branch, carboxylic acid Chiral building blocks
Ethyl 1-(Boc-amino)cyclopropanecarboxylate 107259-05-2 C₁₁H₁₉NO₄ N/A Boc-amine, cyclopropane, ethyl ester Protecting group strategies
cis-2-(Boc-amino)cyclohexanecarboxylic acid 63216-49-9 C₁₂H₂₁NO₄ 127–133 Boc-amine, cyclohexane, carboxylic acid Macrocycle synthesis
1-(tert-Butylsulfanyl)cyclopropanecarboxylic acid 1492778-07-0 C₈H₁₃NO₂S N/A tert-Butylsulfanyl, cyclopropane, carboxylic acid Lipophilic drug delivery

Research Findings and Trends

  • Synthetic Utility : Boc-protected cyclopropane derivatives are favored in peptide synthesis due to their stability under basic conditions, whereas esterified analogs (e.g., ethyl esters) are more reactive in acyl transfer reactions .
  • Thermal Stability : The cyclopropane ring’s strain correlates with higher melting points compared to larger cycloalkane derivatives (e.g., cyclohexane: 127–133°C vs. cyclopropane: 178°C) .
  • Solubility: Hydrochloride salts of deprotected amines (e.g., 1-(2-aminoethyl)cyclopropanecarboxylic acid hydrochloride) exhibit superior aqueous solubility, critical for biological assays .

Biological Activity

1-[2-(Tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid (CAS No. 1780876-37-0) is an organic compound notable for its unique cyclopropane structure and the presence of a tert-butoxycarbonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

  • Molecular Formula : C11_{11}H19_{19}NO4_4
  • Molecular Weight : 229.28 g/mol
  • Structure : The compound features a cyclopropanecarboxylic acid moiety, which contributes to its reactivity.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, allowing for the selective introduction of the tert-butoxycarbonyl group while maintaining the integrity of the cyclopropane structure. Its derivatives have shown promise in modulating biological pathways, indicating potential therapeutic uses.

Biological Activity

Research into the biological activity of this compound suggests several key areas of interest:

  • Enzyme Interactions : Preliminary studies indicate that derivatives of this compound may interact with specific enzymes or receptors. Understanding these interactions is crucial for assessing the compound's therapeutic potential and safety profile.
  • Potential Therapeutic Applications : The structural features of this compound may allow it to modulate various biological pathways, making it a candidate for further research in drug development, particularly in targeting oxidative stress-related diseases through mechanisms such as inhibiting protein-protein interactions (PPIs) .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaSimilarityUnique Features
Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylateC13_{13}H21_{21}NO4_40.93Contains an ethyl ester group, enhancing solubility and reactivity.
(R)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acidC12_{12}H23_{23}NO4_40.96Features a branched chain, affecting steric hindrance and biological activity.
(S)-2-((tert-Butoxycarbonyl)amino)-2-methylbutanoic acidC12_{12}H23_{23}NO4_40.96Similar to (R)-isomer but differs in stereochemistry, influencing pharmacodynamics.

The unique combination of the cyclopropane structure and the tert-butoxycarbonyl group distinguishes this compound from its analogs, making it a subject of interest in synthetic and medicinal chemistry.

Case Studies and Research Findings

  • Inhibition Studies : A study explored the binding affinity of various compounds to Keap1, a critical regulator in oxidative stress response pathways. While specific data on this compound is limited, compounds with similar structures have been shown to exhibit varying degrees of inhibition against Keap1–Nrf2 interactions .
  • Pharmacological Profiles : Further investigations are necessary to establish the pharmacological profiles of this compound and its derivatives. Current research focuses on elucidating their mechanisms of action, particularly in relation to oxidative stress modulation and potential anti-inflammatory effects .
  • Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the structural features of related compounds to enhance their biological activity and selectivity towards specific targets such as voltage-gated calcium channels .

Q & A

Q. What are the key structural features of 1-[2-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylic acid, and how do they influence its reactivity?

The compound contains a cyclopropane ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc)-protected aminoethyl side chain. The cyclopropane ring introduces strain, enhancing reactivity in ring-opening reactions, while the Boc group stabilizes the amino group during synthesis. The carboxylic acid enables conjugation or salt formation, critical for biological interactions. Structural confirmation relies on NMR (e.g., 1^1H and 13^{13}C) and HPLC for purity assessment .

Q. What are common synthetic routes for preparing this compound?

A typical route involves:

  • Cyclopropanation : Formation of the cyclopropane ring via [2+1] cycloaddition using a vinyl precursor.
  • Boc Protection : Reaction of the amino group with di-tert-butyl dicarbonate (Boc2_2O) in dichloromethane, catalyzed by triethylamine to prevent side reactions.
  • Carboxylic Acid Formation : Hydrolysis of an ester intermediate under controlled acidic or basic conditions. Key parameters include temperature control (0–25°C) and solvent selection (e.g., THF for cyclopropanation) to optimize yield (>70%) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?

  • Reaction Monitoring : Use real-time HPLC to track intermediates and adjust stoichiometry.
  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane to reduce Boc group hydrolysis.
  • Catalyst Screening : Test bases like DMAP or DBU for improved Boc protection efficiency. Contradictions in yield data (e.g., 60% vs. 80%) may arise from trace moisture; rigorous drying of reagents and glassware is critical .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Acidic Conditions : The Boc group hydrolyzes at pH < 3, releasing the free amine.
  • Basic Conditions : The cyclopropane ring may undergo base-catalyzed ring-opening above pH 10. Stability studies (via TGA/DSC) show decomposition at >150°C. Store at 2–8°C in inert atmospheres to prevent degradation .

Q. What mechanistic insights explain the compound’s interactions with biological targets, such as enzymes?

The carboxylic acid group chelates metal ions in enzyme active sites (e.g., metalloproteases), while the cyclopropane ring’s strain facilitates covalent bond formation. Molecular docking studies suggest hydrogen bonding between the Boc-protected amine and catalytic residues. Competitive inhibition assays (IC50_{50} ~ 10 µM) validate these interactions .

Q. How can researchers resolve contradictions in reported reaction conditions for cyclopropane ring formation?

Discrepancies in temperature (e.g., −78°C vs. 0°C) may arise from differing precursors (e.g., ethyl vs. methyl esters). Systematic screening using Design of Experiments (DoE) can identify optimal conditions. Cross-validate results with 19^{19}F NMR if fluorinated precursors are used .

Q. What role does the Boc group play in medicinal chemistry applications of this compound?

The Boc group:

  • Enhances solubility in organic solvents for peptide coupling.
  • Prevents undesired amine oxidation during storage.
  • Allows controlled deprotection (e.g., TFA/CH2_2Cl2_2) for in situ generation of active intermediates in prodrug synthesis .

Q. How do structural analogs of this compound compare in terms of reactivity and bioactivity?

CompoundKey FeatureReactivity/Bioactivity Difference
3-Aminocyclopentanecarboxylic AcidNo Boc protectionHigher reactivity but lower serum stability
N-Boc-L-AlanineLinear backboneLess strain; lower enzyme inhibition
Analogs with bulkier substituents show reduced cellular permeability .

Q. What analytical strategies validate the purity of this compound?

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95 over 20 min) to detect impurities (<0.5%).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ at m/z 285.18.
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3%) .

Q. How can researchers address solubility challenges in aqueous systems for this compound?

  • Co-solvents : Use DMSO (≤10%) or β-cyclodextrin inclusion complexes.
  • pH Adjustment : Dissolve in PBS (pH 7.4) with sodium bicarbonate to ionize the carboxylic acid.
  • Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability.
    Note: Solubility data gaps exist; empirical testing is required .

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